molecular formula C17H16N2OS2 B2927720 3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326926-62-8

3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2927720
CAS No.: 1326926-62-8
M. Wt: 328.45
InChI Key: OAPYIYCPUUWNGC-UHFFFAOYSA-N
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Description

3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic thienopyrimidine derivative of high interest in medicinal chemistry and drug discovery research. This chemical scaffold is recognized as a bioisostere of quinazolines and purine bases, allowing it to interact with a variety of enzymatic targets . Thienopyrimidines serve as versatile scaffolds for developing novel therapeutic agents, with documented research applications in oncology, infectious diseases, and central nervous system disorders . In anticancer research, structurally similar 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one analogs have demonstrated potent activity against a panel of cancer cell lines, including non-small cell lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC-3) cells . These compounds are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in oncology . Beyond oncology, the thienopyrimidine core is a key structural motif in other pharmacological contexts. Derivatives have been identified as potent and selective phosphodiesterase 7 (PDE7) inhibitors, suggesting potential for investigating immune and neurological pathways . Other research avenues include development as narrow-spectrum antimicrobial agents targeting Helicobacter pylori and as dual-stage antiplasmodial compounds active against both the erythrocytic and hepatic stages of Plasmodium parasites . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-cyclopropyl-2-(2-phenylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-16-15-14(9-11-21-15)18-17(19(16)13-6-7-13)22-10-8-12-4-2-1-3-5-12/h1-5,9,11,13H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPYIYCPUUWNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CS3)N=C2SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Phenylethylsulfanyl Group: This step often involves nucleophilic substitution reactions where a phenylethylthiol is reacted with a suitable leaving group on the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinone moiety, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has shown potential as an inhibitor of certain enzymes and receptors. This makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various conditions, including cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 3

The cyclopropyl group distinguishes the target compound from similar derivatives:

  • 3-Methyl analogs (e.g., compound 3a in ): Exhibit lower steric hindrance and higher flexibility. For example, 2,6-bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) has a melting point of 148–150°C and moderate anticancer activity .
  • 3-Phenyl analogs (e.g., compound in ): Increased aromaticity enhances π-π stacking interactions, improving binding to hydrophobic enzyme pockets. These derivatives show antitumor activity via EGFR/VEGFR-2 inhibition .
  • Cyclopropyl substitution : The strained three-membered ring may reduce metabolic degradation and enhance pharmacokinetic stability compared to methyl or phenyl groups .

Substituent Effects at Position 2

The (2-phenylethyl)sulfanyl group is compared to other sulfur-containing substituents:

  • Methylsulfanyl (e.g., 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, ): Simpler substituents reduce molecular weight (198.26 g/mol) but may decrease target specificity .
  • Trifluorobutylsulfanyl (e.g., compound in ): Fluorine atoms enhance metabolic resistance and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Pharmacological Activity Comparison

Compound Target Activity Key Findings Reference
Target compound Not explicitly reported Hypothesized anticancer/antimicrobial activity based on structural analogs
3-Methyl derivatives (e.g., 3a) Anticancer (EGFR/VEGFR-2 inhibition) IC₅₀ values in low micromolar range; moderate selectivity
2-(Isopropylamino) derivatives PDE7 inhibition >80% enzyme inhibition at 10 μM; anti-inflammatory efficacy in vivo
Pyrido-thieno-pyrimidinones (e.g., 8a–c) Pim-1 kinase inhibition IC₅₀ values: 0.2–5 μM; compound 8c showed highest potency (IC₅₀ = 0.2 μM)
Thieno[2,3-d]pyrimidinones Antimicrobial MIC values: 4–32 μg/mL against Gram-positive bacteria (e.g., S. aureus)

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
Target compound ~325.45* Not reported Low (high logP)
3-Methyl analog (3a, ) 378.42 148–150 Moderate in DMSO
2-(Methylthio) derivative () 198.26 Not reported High in organic solvents
Pyrido-thieno-pyrimidinone (8a, ) 325.23 >300 Low (crystalline solid)

*Calculated based on structural formula.

Biological Activity

3-Cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a compound with significant potential in medicinal chemistry, particularly due to its structural components that suggest a range of biological activities. This article delves into its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H16N2OS2
  • Molecular Weight : 328.45 g/mol
  • CAS Number : 1326926-62-8

The structure features a thieno[3,2-d]pyrimidine ring, a cyclopropyl group, a phenylethyl group, and a sulfanyl group. These functional groups are known to influence biological interactions significantly.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The thieno[3,2-d]pyrimidine moiety is particularly noted for its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties.

  • Receptor Interaction : The compound may act as a ligand for serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. Studies have shown that related compounds exhibit affinity for 5-HT1A and 5-HT7 receptors, suggesting potential antidepressant effects .
  • Enzyme Inhibition : The presence of the sulfanyl group can enhance interactions with various enzymes. Preliminary studies suggest that this compound may inhibit phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels in cells .

Biological Activity Studies

Several studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantPotential affinity for 5-HT receptors
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerGrowth inhibition in cancer cell lines
AntimicrobialModerate antibacterial activity

Study on Antidepressant Activity

In a pharmacological study assessing the antidepressant potential of related thieno[3,2-d]pyrimidine derivatives, compounds demonstrated significant binding affinity to serotonin receptors. The findings indicated that these compounds could effectively reduce depressive-like behavior in animal models .

Study on Anticancer Activity

Another study evaluated the anticancer properties of similar derivatives against various cancer cell lines. Results showed that these compounds inhibited cell proliferation significantly, indicating their potential as chemotherapeutic agents .

Q & A

Q. 1.1. What synthetic methodologies are optimal for introducing the cyclopropyl and phenylethylsulfanyl groups into the thieno[3,2-d]pyrimidin-4(3H)-one scaffold?

Answer: The synthesis of substituted thienopyrimidinones typically employs Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or aza-Wittig reactions. For example:

  • Cyclopropane introduction : Cyclopropane-containing intermediates can be synthesized via [2+1] cycloaddition using carbenes or via alkylation of thiol derivatives.
  • Phenylethylsulfanyl incorporation : Thiol-alkyne "click" chemistry or nucleophilic substitution with 2-phenylethanethiol under basic conditions (e.g., K₂CO₃/DMF) is effective .
  • Key steps : Purification via flash chromatography (cyclohexane/ethyl acetate) and characterization using 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS are critical for verifying regiospecific substitutions .

Q. 1.2. How can the purity and stability of this compound be validated under varying experimental conditions?

Answer:

  • Purity : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and LC-MS to confirm >95% purity .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or NMR. Thienopyrimidinones are generally stable in anhydrous DMSO but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., cyclopropyl vs. tert-butyl groups) impact biological activity in thienopyrimidinone derivatives?

Answer:

  • Case study : Replacing tert-butyl with cyclopropyl in antiplasmodial thienopyrimidinones increased solubility (log S = -3.2 vs. -4.5) while maintaining nanomolar IC50_{50} against Plasmodium falciparum .
  • SAR insights : Cyclopropyl enhances metabolic stability by reducing CYP450-mediated oxidation compared to branched alkyl groups .
  • Methodology : Compare log P, polar surface area, and in vitro microsomal stability data .

Q. 2.2. What experimental strategies resolve contradictory data in anti-inflammatory vs. cytotoxic activity profiles?

Answer:

  • Dose-dependent assays : Use MTT or Mosmann’s colorimetric assays to differentiate cytotoxic (IC50_{50} < 10 µM) vs. anti-inflammatory (NF-κB inhibition at IC50_{50} > 20 µM) effects .
  • Mechanistic studies : Perform transcriptomic profiling (RNA-seq) or target-specific assays (e.g., COX-2 inhibition) to clarify dual activity .

Q. 2.3. How can computational modeling predict binding modes of this compound to sigma receptors or kinase targets?

Answer:

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with crystal structures of sigma-1 receptors (PDB: 5HK1). The cyclopropyl group may occupy hydrophobic pockets, while the sulfanyl moiety interacts with cysteine residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. 2.4. What in vitro models are suitable for evaluating melanogenesis modulation by this compound?

Answer:

  • Murine B16 cells : Treat cells with 1–50 µM compound and quantify melanin via spectrophotometry (405 nm) after 72 hours. Normalize to cell viability (MTT assay) .
  • Key controls : Compare to α-MSH (positive control) and kojic acid (negative control) .

Methodological Challenges and Solutions

Q. 3.1. How to address low yields in Pd-catalyzed cross-coupling reactions for this compound?

Answer:

  • Optimize conditions : Use Pd(PPh₃)₄ with CuI co-catalyst in degassed THF/triethylamine (3:1) at 60°C for 24 hours. Yields improve from 23% to >60% with microwave-assisted synthesis .
  • Purification : Triturate crude product in acetonitrile to remove Pd residues .

Q. 3.2. What analytical techniques confirm regioselectivity in thienopyrimidinone functionalization?

Answer:

  • 2D NMR : 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations verify substitution at C-2 (sulfanyl) and C-6 (cyclopropyl) .
  • X-ray crystallography : Resolve ambiguity in cases of tautomerism or rotational isomers .

Q. 3.3. How to mitigate solubility issues in biological assays?

Answer:

  • Formulation : Use DMSO/PEG-400 (1:4) for stock solutions. For in vivo studies, prepare nanoemulsions with Tween-80 .
  • Prodrug approach : Synthesize phosphate esters at the 4-oxo position to enhance aqueous solubility .

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